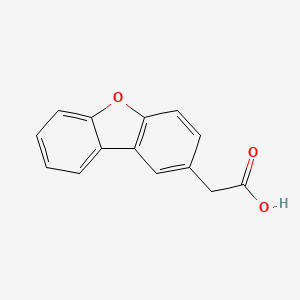
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis for Antitumor Activity
A study by Insuasty et al. (2013) described the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, showcasing potential antitumor activity. One compound demonstrated remarkable activity against 57 cancer cell lines, highlighting the chemical class's relevance in cancer research (Insuasty et al., 2013).
Crystal Structure Determination for RORc Inhibition
Research on the crystal structure of polysubstituted piperidones, including a compound structurally related to "N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide", indicated its potential as an RORc inhibitor. This study underscores the importance of such compounds in developing new therapeutics (R. V. & R. C, 2021).
Development of αvβ3 Antagonists for Osteoporosis
Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor, showcasing efficacy in models of bone turnover. These findings suggest the potential of related compounds in osteoporosis treatment and prevention (Coleman et al., 2004).
Exploration of Sigma(1) Receptor Binding and Activity
Berardi et al. (2005) explored the sigma-subtype affinities and selectivities of N-(6-methoxynaphthalen-1-yl)propyl derivatives, highlighting the significant sigma(1) ligand potential and antiproliferative activity. This research points to the therapeutic applications of such compounds in tumor research and therapy (Berardi et al., 2005).
Synthesis and Evaluation of Naphthalene Diimide G-Quadruplex Ligands
Micco et al. (2013) synthesized tetra-substituted naphthalene diimide derivatives, stabilizing human telomeric and gene promoter DNA quadruplexes. These compounds exhibited potent anti-cancer activity, underscoring the relevance of such structures in developing telomere-targeting agents for cancer therapy (Micco et al., 2013).
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(21-10-5-8-17-6-1-3-9-20(17)21)25-19-12-14-28(15-13-19)23-16-18-7-2-4-11-22(18)26-27-23/h1,3,5-6,8-10,16,19H,2,4,7,11-15H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFNWXONWNCRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)
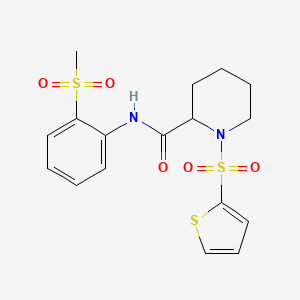
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)
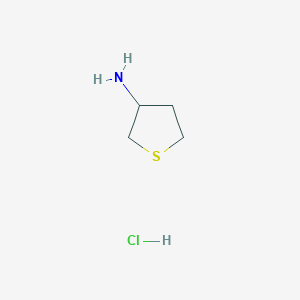
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

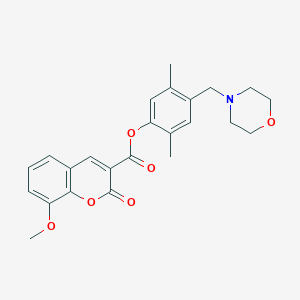

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)
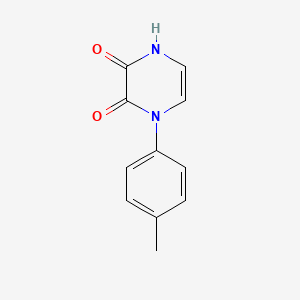

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)
